

DHP-B: A Covalent Inhibitor Targeting a Key Metabolic Enzyme in Cancer

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Compound of Interest

Compound Name: DHP-B

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An In-depth Technical Guide on the Covalent Inhibition of Carnitine Palmitoyltransferase 1A (CPT1A) by 2,6-dihydroxyperomin B (**DHP-B**)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cell metabolism is a critical area of research for novel therapeutic development. One key metabolic pathway often upregulated in cancer is fatty acid oxidation (FAO), for which Carnitine Palmitoyltransferase 1A (CPT1A) is the rate-limiting enzyme. Recent studies have identified 2,6-dihydroxyperomin B (**DHP-B**), a natural product isolated from the plant *Peperomia dindygulensis*, as a novel covalent inhibitor of CPT1A. This guide provides a comprehensive technical overview of **DHP-B**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows. **DHP-B** has been shown to covalently bind to Cysteine 96 (Cys96) of CPT1A, leading to the inhibition of FAO, disruption of mitochondrial function, and subsequent apoptosis in colorectal cancer (CRC) cells.[1] These findings highlight **DHP-B** as a promising lead compound for the development of targeted cancer therapies.

Introduction: CPT1A as a Therapeutic Target

Carnitine Palmitoyltransferase 1A (CPT1A) is a crucial enzyme located on the outer mitochondrial membrane. It facilitates the transport of long-chain fatty acids into the mitochondria for β -oxidation, a primary energy-producing pathway.[2] In many cancer types,

there is a metabolic shift towards increased reliance on FAO to meet the high energy demands of rapid proliferation and to combat cellular stress.[2] Elevated expression of CPT1A has been observed in various cancers, including colorectal cancer, and is often associated with poor prognosis.[1] This makes CPT1A a compelling target for therapeutic intervention. By inhibiting CPT1A, the energy supply to cancer cells can be restricted, leading to cell growth inhibition and death.

DHP-B: A Novel Covalent Inhibitor of CPT1A

DHP-B is a secolignan-type natural product that has been identified as a potent and specific covalent inhibitor of CPT1A.[1] Covalent inhibitors form a stable, irreversible bond with their target protein, which can offer advantages in terms of potency and duration of action.

Mechanism of Covalent Inhibition

DHP-B has been demonstrated to covalently modify the Cys96 residue of CPT1A.[1] This specific interaction blocks the enzyme's catalytic activity, thereby inhibiting the FAO pathway. The covalent binding was identified and validated through quantitative thiol reactivity profiling (QTRP), a mass spectrometry-based chemoproteomic approach.[1]

Binding Affinity

The binding affinity of **DHP-B** to both wild-type CPT1A (CPT1AWT) and a mutant version where the target cysteine was changed to alanine (CPT1AC96A) was quantified using microscale thermophoresis (MST). The results confirm that **DHP-B** binds to CPT1AWT but shows no binding to the CPT1AC96A mutant, underscoring the specific covalent interaction with Cys96.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of **DHP-B** as a CPT1A inhibitor.

Cell Line	IC50 of DHP-B (μ M)
SW620 (CRC)	1.34 ± 0.12
LS513 (CRC)	2.16 ± 0.18
HCT116 (CRC)	3.28 ± 0.25
HT29 (CRC)	4.51 ± 0.31
SW480 (CRC)	5.67 ± 0.43
NCM460 (Normal Colon)	> 50

Table 1: In vitro anti-proliferative activity of DHP-B in colorectal cancer (CRC) and normal colon epithelial cell lines.

Protein	Ligand	Equilibrium Dissociation Constant (Kd) (μ M)
CPT1AWT-GFP	DHP-B	1.85 ± 0.15
CPT1AC96A-GFP	DHP-B	No binding detected

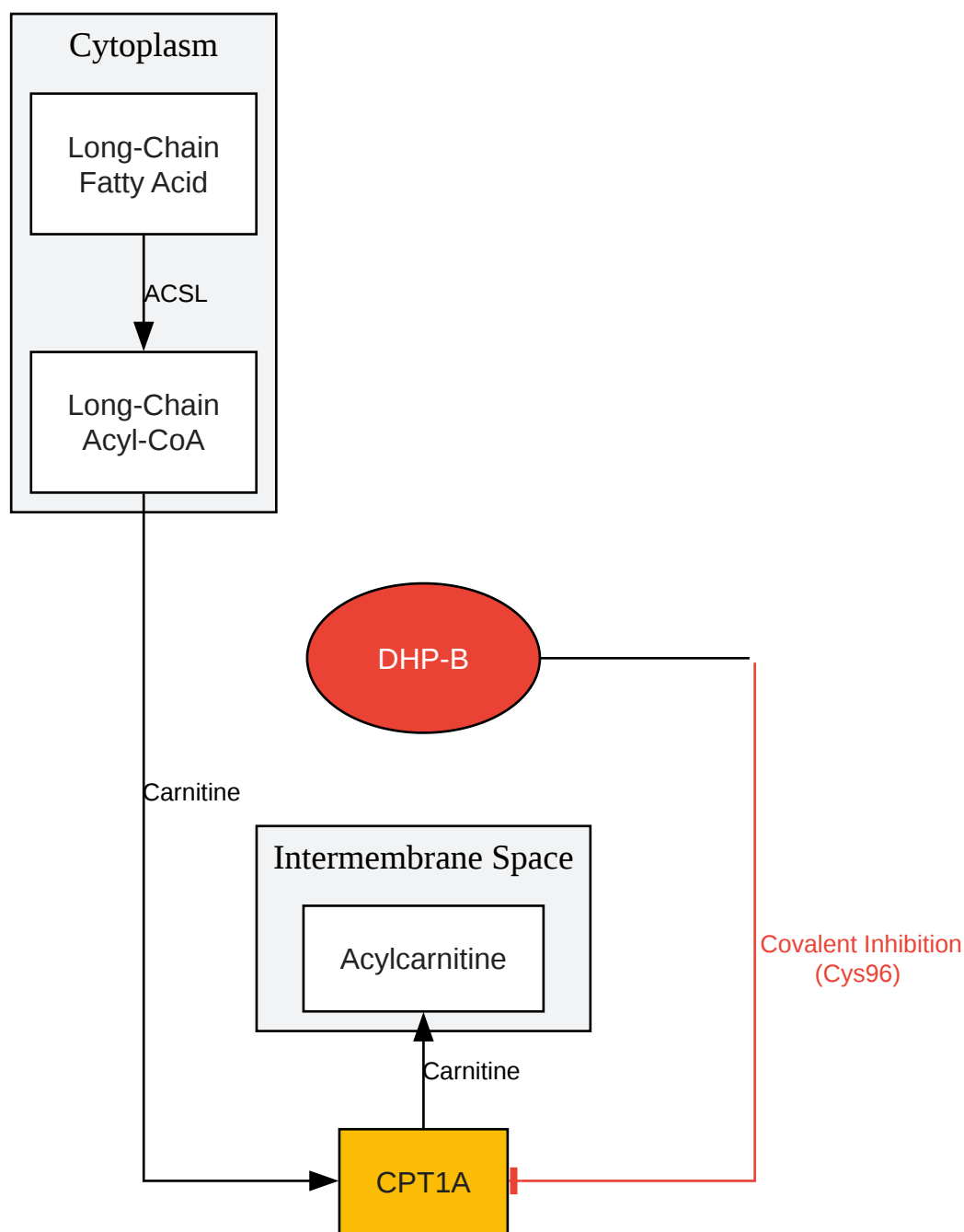
Table 2: Binding affinity of DHP-B to wild-type and mutant CPT1A measured by Microscale Thermophoresis (MST).

Signaling Pathways and Cellular Effects

The inhibition of CPT1A by **DHP-B** initiates a cascade of downstream cellular events, ultimately leading to apoptosis in cancer cells.

Inhibition of Fatty Acid Oxidation

By blocking CPT1A, **DHP-B** effectively shuts down the transport of long-chain fatty acids into the mitochondria, leading to a significant reduction in the oxygen consumption rate (OCR) and overall energy metabolism in colorectal cancer cells.^[1]

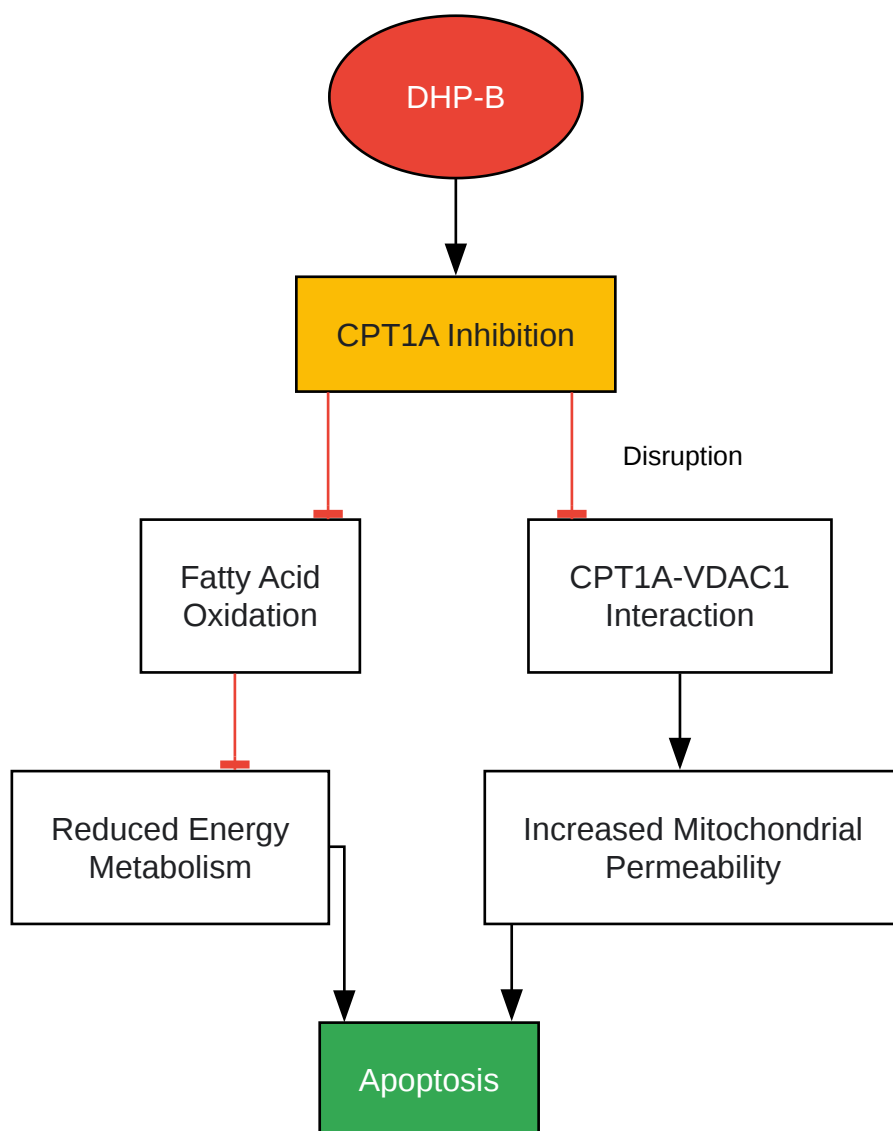


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Figure 1: Covalent inhibition of CPT1A by DHP-B.

Disruption of CPT1A-VDAC1 Interaction and Increased Mitochondrial Permeability

DHP-B has been shown to disrupt the interaction between CPT1A and the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial outer membrane.[1] This disruption leads to an increase in mitochondrial permeability, a key event in the intrinsic apoptosis pathway.[1]



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Figure 2: Downstream effects of CPT1A inhibition by **DHP-B**.

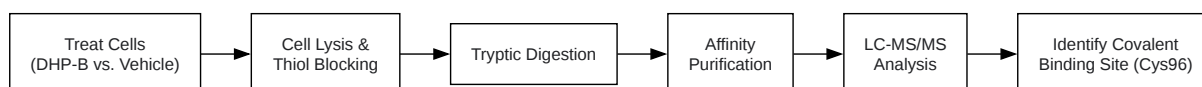
Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize **DHP-B** as a covalent inhibitor of CPT1A.

Quantitative Thiol Reactivity Profiling (QTRP)

This chemoproteomic technique is used to identify the covalent binding site of **DHP-B** on CPT1A.

- Objective: To identify cysteine residues that are covalently modified by **DHP-B**.
- Methodology:
 - Treat colorectal cancer cells with **DHP-B** or a vehicle control.
 - Lyse the cells and block remaining free thiols with an alkylating agent.
 - Digest the proteome with trypsin.
 - Enrich for **DHP-B**-modified peptides using affinity purification.
 - Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residue.



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Figure 3: QTRP experimental workflow.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between **DHP-B** and CPT1A.

- Objective: To determine the equilibrium dissociation constant (K_d) of the **DHP-B**-CPT1A interaction.
- Methodology:

- Label purified CPT1A protein (wild-type and C96A mutant) with a fluorescent dye.
- Prepare a serial dilution of **DHP-B**.
- Mix the fluorescently labeled CPT1A with each concentration of **DHP-B**.
- Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.
- Plot the change in thermophoresis against the **DHP-B** concentration and fit the data to a binding model to determine the K_d .

Seahorse XF Analyzer Assay for Fatty Acid Oxidation

This assay measures the oxygen consumption rate (OCR) to assess the impact of **DHP-B** on cellular respiration and FAO.

- Objective: To measure the effect of **DHP-B** on FAO-dependent mitochondrial respiration.
- Methodology:
 - Seed colorectal cancer cells in a Seahorse XF microplate.
 - Treat the cells with **DHP-B** or vehicle control.
 - Provide long-chain fatty acids as a substrate.
 - Use the Seahorse XF Analyzer to measure the OCR in real-time.
 - Inject specific inhibitors of the electron transport chain to dissect mitochondrial respiration.

Mitochondrial Permeability Transition Pore (MPTP) Assay

This assay is used to evaluate the effect of **DHP-B** on mitochondrial membrane integrity.

- Objective: To determine if **DHP-B** induces the opening of the MPTP.
- Methodology:

- Treat colorectal cancer cells with **DHP-B**.
- Load the cells with a fluorescent dye (e.g., Calcein-AM) that accumulates in the mitochondria.
- Use a quenching agent that can only enter the mitochondria if the MPTP is open.
- Measure the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in mitochondrial fluorescence indicates MPTP opening.

Conclusion and Future Directions

DHP-B represents a significant discovery in the field of cancer metabolism, demonstrating potent and selective covalent inhibition of CPT1A. The detailed mechanism of action, involving the covalent modification of Cys96, inhibition of FAO, disruption of the CPT1A-VDAC1 interaction, and induction of apoptosis, provides a strong rationale for its further development. Future preclinical studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of **DHP-B** and evaluating its efficacy and safety in a broader range of cancer models. The findings presented in this guide offer a solid foundation for researchers and drug developers to explore CPT1A inhibition as a promising therapeutic strategy for colorectal and other FAO-dependent cancers.

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References

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